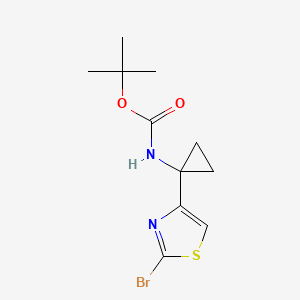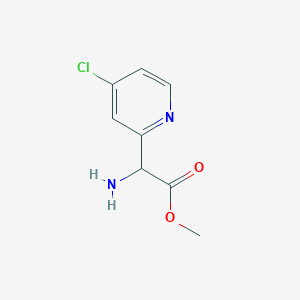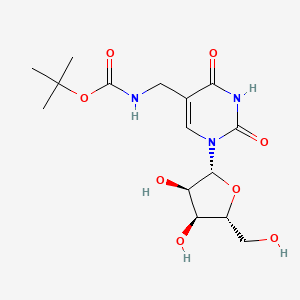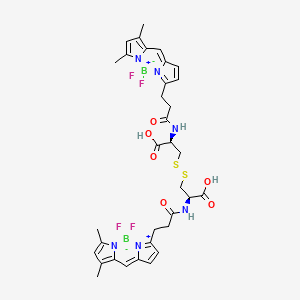
BODIPY FL L-Cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BODIPY FL L-Cystine is a fluorescent dye that has been modified to include two BODIPY FL fluorophores attached to the amino groups of the disulfide-containing amino acid cystine. This compound is primarily used for reversible thiol-specific labeling of thiolated oligonucleotides, proteins, and cells. It is virtually nonfluorescent due to interactions between the two fluorophores, but upon thiol-specific exchange with thiolated biomolecules, it forms mixed disulfides that result in green fluorescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BODIPY FL L-Cystine involves the attachment of BODIPY FL fluorophores to the amino groups of cystine. This process typically includes the following steps:
Activation of BODIPY FL: The BODIPY FL fluorophore is activated using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
Coupling Reaction: The activated BODIPY FL is then reacted with L-cystine under controlled conditions to ensure the formation of a stable bond between the fluorophore and the amino groups of cystine.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of BODIPY FL and L-cystine are reacted in industrial reactors with precise control over temperature, pH, and reaction time.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
BODIPY FL L-Cystine primarily undergoes thiol-specific reactions due to the presence of the disulfide bond in cystine. The main types of reactions include:
Thiol-Disulfide Exchange: This reaction occurs when this compound interacts with thiol-containing biomolecules, resulting in the formation of mixed disulfides and the release of green fluorescence.
Reduction: The disulfide bond in this compound can be reduced to free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Thiol-Disulfide Exchange: Typically performed in aqueous buffers at physiological pH (7.4) and room temperature.
Reduction: Conducted in the presence of reducing agents like DTT or TCEP, often at slightly acidic to neutral pH and room temperature.
Major Products
Thiol-Disulfide Exchange: Mixed disulfides with green fluorescence.
Reduction: Free thiols and reduced this compound.
Wissenschaftliche Forschungsanwendungen
BODIPY FL L-Cystine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying thiol-disulfide exchange reactions and redox processes.
Biology: Employed in labeling and tracking thiolated biomolecules such as proteins and oligonucleotides in live cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor thiol-containing biomolecules.
Industry: Applied in the development of biosensors and fluorescent tags for various analytical applications.
Wirkmechanismus
The mechanism of action of BODIPY FL L-Cystine involves the following steps:
Thiol-Specific Labeling: The compound reacts with thiol groups on biomolecules through thiol-disulfide exchange, forming mixed disulfides.
Fluorescence Activation: The exchange reaction disrupts the quenching interactions between the two BODIPY FL fluorophores, resulting in the emission of green fluorescence.
Molecular Targets and Pathways: The primary targets are thiol-containing biomolecules, and the pathways involved include redox reactions and thiol-disulfide exchange processes.
Vergleich Mit ähnlichen Verbindungen
BODIPY FL L-Cystine is unique due to its specific design for thiol-specific labeling and its ability to emit green fluorescence upon reaction with thiols. Similar compounds include:
BODIPY FL L-Cysteine: Similar in structure but contains a single cysteine residue instead of cystine.
BODIPY FL Maleimide: Another thiol-reactive dye but with a different reactive group (maleimide) for labeling thiols.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye for labeling amines and thiols, but with different spectral properties and reactivity.
This compound stands out due to its reversible thiol-specific labeling capability and its minimal fluorescence in the unreacted state, which reduces background signal in imaging applications .
Eigenschaften
Molekularformel |
C34H38B2F4N6O6S2 |
|---|---|
Molekulargewicht |
788.5 g/mol |
IUPAC-Name |
(2R)-3-[[(2R)-2-carboxy-2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethyl]disulfanyl]-2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C34H38B2F4N6O6S2/c1-19-13-21(3)43-29(19)15-25-7-5-23(45(25)35(43,37)38)9-11-31(47)41-27(33(49)50)17-53-54-18-28(34(51)52)42-32(48)12-10-24-6-8-26-16-30-20(2)14-22(4)44(30)36(39,40)46(24)26/h5-8,13-16,27-28H,9-12,17-18H2,1-4H3,(H,41,47)(H,42,48)(H,49,50)(H,51,52)/t27-,28-/m0/s1 |
InChI-Schlüssel |
IUOBNSXKYBKQEY-NSOVKSMOSA-N |
Isomerische SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CCC4=[N+]5[B-](N6C(=CC(=C6C=C5C=C4)C)C)(F)F)C(=O)O)C)C)(F)F |
Kanonische SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC4=[N+]5[B-](N6C(=CC(=C6C=C5C=C4)C)C)(F)F)C(=O)O)C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)
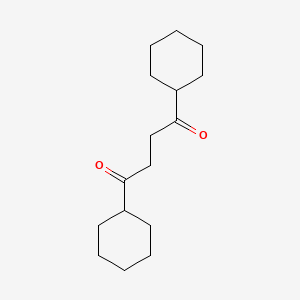
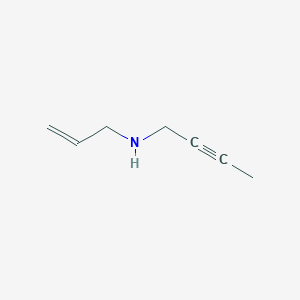
![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)

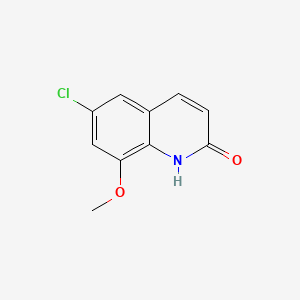
![1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B15364080.png)
